molecular formula C26H14ClN3O7 B15010198 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid

5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid

Cat. No.: B15010198
M. Wt: 515.9 g/mol
InChI Key: ZLJKCQOPBCADFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid is a complex organic compound that features a benzo[de]isoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: Introduction of a nitro group into the benzo[de]isoquinoline core.

    Chlorination: Introduction of a chlorine atom at the desired position on the benzoic acid ring.

    Coupling Reaction: Formation of the amide bond between the benzoic acid derivative and the benzo[de]isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Fluorescent Sensors: The compound’s structure allows it to be used in the development of fluorescent sensors for detecting various ions and molecules.

Biology

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzo[de]isoquinoline core can interact with various biomolecules. These interactions can modulate biological pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzoic acid: Similar in structure but lacks the benzo[de]isoquinoline core.

    5-chloro-2-nitrobenzoic acid: Similar but with different substitution patterns.

Uniqueness

The presence of the benzo[de]isoquinoline core in 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid provides unique properties, such as enhanced fluorescence and specific biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H14ClN3O7

Molecular Weight

515.9 g/mol

IUPAC Name

5-chloro-2-[[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C26H14ClN3O7/c27-14-7-9-20(19(12-14)26(34)35)28-23(31)13-3-1-4-15(11-13)29-24(32)17-6-2-5-16-21(30(36)37)10-8-18(22(16)17)25(29)33/h1-12H,(H,28,31)(H,34,35)

InChI Key

ZLJKCQOPBCADFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C(=O)NC5=C(C=C(C=C5)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.